molecular formula C18H18N4OS B5784658 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-phenylmethylidene]acetohydrazide

Cat. No.: B5784658
M. Wt: 338.4 g/mol
InChI Key: QKHRAPKQITUKAU-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide is a complex organic compound with a molecular formula of C16H16N4OS2. This compound is part of the benzimidazole family, which is known for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide typically involves the condensation of 1-ethyl-1H-benzimidazole-2-thiol with phenylmethylideneacetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-phenylmethylidene]acetohydrazide involves its interaction with various molecular targets and pathways. The benzimidazole moiety is known to bind to DNA and proteins, disrupting their normal function. This can lead to the inhibition of cell division and the induction of apoptosis in cancer cells. Additionally, the compound’s sulfanyl group can interact with thiol-containing enzymes, affecting their activity .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[(E)-benzylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-2-22-16-11-7-6-10-15(16)20-18(22)24-13-17(23)21-19-12-14-8-4-3-5-9-14/h3-12H,2,13H2,1H3,(H,21,23)/b19-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHRAPKQITUKAU-XDHOZWIPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.